

An In-depth Technical Guide to 2-Hydroxybutanenitrile (CAS Number: 4476-02-2)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutanenitrile, also known as propionaldehyde cyanohydrin, is an alphahydroxynitrile with the chemical formula C₄H₇NO.[1][2] It is a chiral molecule that serves as a versatile building block in organic synthesis.[3] Its bifunctional nature, containing both a hydroxyl and a nitrile group, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and safety information.

Chemical and Physical Properties

2-Hydroxybutanenitrile is a colorless liquid.[3] A summary of its key physical and chemical properties is presented in the table below.



Property	Value	Reference(s)
Molecular Formula	C ₄ H ₇ NO	[2]
Molecular Weight	85.11 g/mol	[2]
CAS Number	4476-02-2	[1][2]
IUPAC Name	2-hydroxybutanenitrile	[4]
Synonyms	Propionaldehyde cyanohydrin, α-Hydroxybutyronitrile	[4]
Appearance	Colorless oil/liquid	[3]
Boiling Point	108–114 °C (at 30 mmHg)	[1]
Density	Not available	
Flash Point	Not available	_
Solubility	Soluble in water	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **2-hydroxybutanenitrile**. The following tables summarize the expected spectral data.

3.1. 1H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference(s)
~1.2	Triplet	3H	-CH₃	[3]
~1.8	Multiplet	2H	-CH ₂ -	[3]
~4.5	Triplet	1H	-CH(OH)CN	[3]
Variable	Broad Singlet	1H	-OH	[3]

3.2. 13C NMR Spectroscopy



Chemical Shift (δ) ppm	Assignment	Reference(s)
~10	-CH₃	[5][6]
~30	-CH ₂ -	[5][6]
~60	-CH(OH)CN	[5][6]
~120	-CN	[6][7]

3.3. Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Description	Functional Group	Reference(s)
~3400 (broad)	O-H stretch	Hydroxyl (-OH)	[3][8]
~2970 (sharp)	C-H stretch	Alkane (-CH)	[1]
~2250 (sharp)	C≡N stretch	Nitrile (-CN)	[3][8]

3.4. Mass Spectrometry (MS)

m/z (Mass-to-Charge Ratio)	Significance	Reference(s)
85	Molecular Ion [M]+	[4]
56	[M-HCN]+	[9]
57	[M-CO] ⁺	[9]

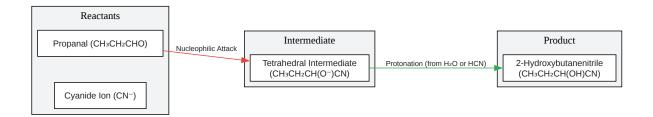
Synthesis of 2-Hydroxybutanenitrile

The primary method for synthesizing **2-hydroxybutanenitrile** is the nucleophilic addition of a cyanide source to an aldehyde, typically propanal or butanal. This reaction, known as a cyanohydrin reaction, is often catalyzed by a base.[10][11]

Reaction Mechanism



The cyanohydrin reaction proceeds via a two-step mechanism. First, the cyanide ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde.[11] This is followed by the protonation of the resulting alkoxide intermediate to yield the final hydroxynitrile product. [10]



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Caption: Mechanism of 2-hydroxybutanenitrile synthesis.

Experimental Protocol: Synthesis from Propanal

This protocol describes the synthesis of **2-hydroxybutanenitrile** from propanal. Caution: This reaction involves the use of highly toxic sodium cyanide. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

- Propanal
- Sodium cyanide (NaCN)
- Sodium bisulfite (NaHSO₃)
- Concentrated Hydrochloric Acid (HCl)
- Ethyl ether



- Magnesium sulfate (MgSO₄)
- Water
- 3-L, three-necked, round-bottomed flask
- Mechanical stirrer
- Thermometer
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- In the 3-L flask, dissolve 312 g (3.0 mol) of sodium bisulfite in 1050 mL of water and cool to 0°C in an ice-salt bath with vigorous stirring.[1]
- Separately, cool a solution of 147 g (3.0 mol) of sodium cyanide in 450 mL of water and 174 g (3.0 mol) of propanal to 0°C.[1]
- Add the cold propanal to the sodium bisulfite solution in one portion. The temperature will rise and then return to approximately 0°C.[1]
- After 30 minutes, add the cold sodium cyanide solution in one portion. The temperature will
 rise again and then return to about 0°C.[1]
- Stir the mixture for 2 hours at 0°C, during which a white precipitate will form.[1]
- Decant the supernatant liquid and wash the precipitate with 1 L of ice-water.[1]
- Combine the aqueous solutions and extract three times with 1-L portions of ethyl ether.[1]
- Wash the combined ether extracts with 1 L of saturated brine and dry over magnesium sulfate for 2 hours.[1]



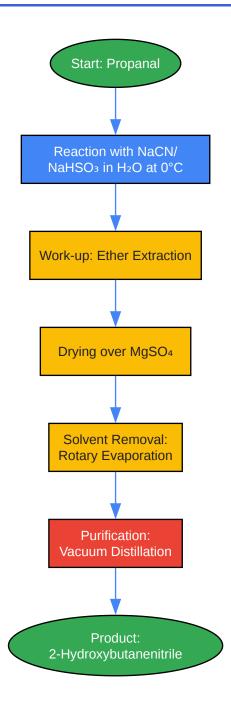
- Filter the solution and remove the ether using a rotary evaporator.
- Adjust the pH of the residue to 5 with a few drops of concentrated hydrochloric acid.[1]
- Purify the crude product by vacuum distillation to yield **2-hydroxybutanenitrile** (boiling point 108–114°C at 30 mm). The expected yield is 60-75%.[1]

Alternative Synthetic Methods

Other methods for the synthesis of **2-hydroxybutanenitrile** and related cyanohydrins include:

- Trimethylsilyl Cyanide (TMSCN) Method: This approach avoids the direct handling of HCN gas by using trimethylsilyl cyanide as the cyanide source, which forms an O-silylated cyanohydrin intermediate that is subsequently hydrolyzed.[3][12]
- Enantioselective Enzymatic Synthesis: Hydroxynitrile lyases (HNLs) can be employed as biocatalysts to produce enantiomerically pure (R)- or (S)-**2-hydroxybutanenitrile**, which is crucial for the synthesis of chiral pharmaceuticals.[12][13]





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Caption: General workflow for the synthesis of **2-hydroxybutanenitrile**.

Applications in Research and Drug Development

2-Hydroxybutanenitrile is a key intermediate in the synthesis of a variety of more complex molecules.[1] Its two functional groups can be selectively transformed into other functionalities, such as:



- Hydrolysis of the nitrile group: This can yield α -hydroxy carboxylic acids or α -hydroxy amides.[12]
- Reduction of the nitrile group: This can produce β-amino alcohols.[12]

These transformations make it a valuable precursor for the synthesis of various pharmaceuticals, including β -blockers and antihypertensive agents, as well as agrochemicals. [14]

Safety and Toxicology

2-Hydroxybutanenitrile is classified as a toxic substance.[3][4] The toxicity of aliphatic nitriles is often associated with the in vivo liberation of cyanide ions.[15][16]

GHS Hazard Statements:

- H301: Toxic if swallowed[4][17]
- H310: Fatal in contact with skin[4]
- H330: Fatal if inhaled[4]

Precautionary Statements:

- P260: Do not breathe dust/fume/gas/mist/vapors/spray.[17]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[17]
- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
 [17]
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[17]
- P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[17]

Due to its high toxicity, handling of **2-hydroxybutanenitrile** requires strict safety protocols, including the use of personal protective equipment and working in a well-ventilated fume hood. [12]



Conclusion

2-Hydroxybutanenitrile is a significant chemical intermediate with diverse applications in organic synthesis. While its synthesis involves hazardous materials, established protocols allow for its efficient preparation. Its utility as a precursor to a range of functionalized molecules underscores its importance in the development of new pharmaceuticals and agrochemicals. Researchers and drug development professionals should be well-versed in its properties, synthesis, and safe handling procedures to effectively utilize this versatile building block.

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